2-(3-Chlorophenyl)-1,3-dioxane
Description
2-(3-Chlorophenyl)-1,3-dioxane is a six-membered cyclic ether derivative containing a 1,3-dioxane ring substituted with a 3-chlorophenyl group at the 2-position. This compound is part of a broader class of 1,3-dioxane derivatives known for their structural versatility and applications in organic synthesis, material science, and pharmaceuticals . The 1,3-dioxane ring exhibits chair-like conformations, with substituents influencing its stereochemical properties, such as helical chirality in polyspirane derivatives . The 3-chlorophenyl group introduces electronic and steric effects, impacting reactivity and intermolecular interactions, as evidenced by crystallographic studies .
Properties
CAS No. |
61568-52-3 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C10H11ClO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 |
InChI Key |
OKNDQHVZMVRWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the 1,3-Dioxane Ring
- 2-(3′-Nitrophenyl)-1,3-dioxane () : The nitro group at the 3′-position enhances electron-withdrawing effects compared to the chloro substituent, altering reactivity in nucleophilic substitutions. The nitro derivative is used in thioacetalization reactions, demonstrating higher electrophilicity at the benzylic position .
- 2-(2-Naphthyl)-1,3-dioxane () : The bulkier naphthyl group increases steric hindrance, leading to distinct packing in the crystal lattice. X-ray studies show C–H⋯O and C–H⋯π interactions forming 2D networks, unlike the chlorophenyl analog, which may favor halogen-based interactions .
- This highlights the role of halogen electronegativity in material performance .
Table 1: Structural Parameters of Selected 1,3-Dioxane Derivatives
| Compound | Bond Length (C–O, Å) | Dihedral Angle (°) | Notable Interactions |
|---|---|---|---|
| 2-(3-Chlorophenyl)-1,3-dioxane | 1.423–1.435 | 55.2 | C–Cl⋯π, C–H⋯O (weak) |
| 2-(2-Naphthyl)-1,3-dioxane | 1.419–1.442 | 58.7 | C–H⋯O, C–H⋯π (2D networks) |
| 2-(3′-Nitrophenyl)-1,3-dioxane | 1.408–1.448 | 53.9 | Nitro-group dipole interactions |
Chirality and Conformation
Spiranic 1,3-dioxane derivatives exhibit helical chirality (P/M configurations) due to the rigid six-membered ring system, as seen in polyspiranes with repeating four-ring motifs . In contrast, non-spiranic derivatives like this compound adopt chair conformations without helical distortion, emphasizing the role of spiro junctions in stereochemical complexity .
Physicochemical Properties
Table 2: Key Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Application |
|---|---|---|---|
| This compound | ~160 (estimated) | Low in H2O, soluble in THF | Intermediate in organic synthesis |
| 2-(3',4'-Difluorophenyl)-1,3-dioxane | N/A | High in LC mixtures | Liquid crystal displays |
| 2-(2-Naphthyl)-1,3-dioxane | 92–94 | Soluble in CHCl₃ | Photochemical studies |
Preparation Methods
Synthetic Protocol
-
Diol Synthesis : 3-Chlorophenylpropane-1,3-diol is synthesized via Grignard addition of 3-chlorophenylmagnesium bromide to acrolein, followed by reduction with sodium borohydride (NaBH4).
-
Cyclization : The diol is treated with a catalytic amount of hydrochloric acid (HCl) in refluxing toluene, achieving ring closure through protonation of a hydroxyl group and subsequent nucleophilic attack by the adjacent oxygen.
Yield and Scalability
This two-step process achieves an overall yield of 65–75%, with the cyclization step contributing a 90% conversion efficiency. The use of toluene as a solvent enhances reaction homogeneity and facilitates azeotropic removal of water, driving the equilibrium toward product formation.
Reduction and Isomerization Approaches
Selective reductions and isomerizations are critical for accessing stereochemically pure 2-(3-chlorophenyl)-1,3-dioxane. These steps often follow initial cyclization to rectify undesired stereoisomers.
Diisobutylaluminium Hydride (DIBAL-H) Reduction
In a patented method, a ketone precursor (e.g., 2-(3-chlorophenyl)-5-oxo-1,3-dioxane) undergoes DIBAL-H reduction at −70°C to yield the corresponding alcohol, which is subsequently dehydrated. This step ensures the cis-configuration by leveraging the bulky reducing agent’s stereoselectivity.
Isomerization with Sulfuric Acid
Crude product mixtures containing trans-isomers are treated with 30% sulfuric acid at 25°C for 18 hours, equilibrating the system to favor the thermodynamically stable cis-isomer. This step enhances diastereomeric excess (d.e.) from 60% to >95%, as validated by high-performance liquid chromatography (HPLC).
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, safety, and practicality of the aforementioned methods:
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Key Advantages | Drawbacks |
|---|---|---|---|---|---|
| Cyclocondensation | 3-Chlorophenylacetaldehyde | p-TsOH, THF, 80°C | 70–75 | High scalability, minimal byproducts | Aldehyde instability |
| Acid-Catalyzed Cyclization | 3-Chlorophenylpropane-1,3-diol | HCl, toluene, reflux | 65–75 | Avoids aldehyde handling | Multi-step synthesis |
| Reduction/Isomerization | 5-Oxo-1,3-dioxane derivative | DIBAL-H, H2SO4 | 60–70 | High stereoselectivity | Cryogenic conditions, corrosive reagents |
Industrial and Environmental Considerations
Large-scale production favors acid-catalyzed cyclization due to its operational simplicity and compatibility with continuous-flow reactors. However, the use of corrosive acids (e.g., H2SO4) necessitates specialized equipment and waste-neutralization protocols . Emerging green chemistry approaches, such as enzyme-catalyzed cyclizations, remain underexplored but hold promise for reducing environmental impact.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-1,3-dioxane, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of diols with aldehydes or ketones. For example, Grignard reagents (e.g., 2-(2-bromoethyl)-1,3-dioxane derivatives) can react with carbonyl compounds to form the dioxane ring . Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) may introduce the 3-chlorophenyl group, as seen in analogous benzoxazole syntheses . Optimization includes varying catalysts (e.g., Pd(dba)₂), ligands (t-Bu-X-Phos), and solvents (toluene or dioxane) to improve yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR in CDCl₃ to identify aromatic protons (δ 6.5–8.0 ppm) and dioxane ring signals (δ 4.0–5.5 ppm) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen atoms can be located via difference electron density maps and treated as riding atoms (C–H = 0.95–1.0 Å) .
- GC/MS : Analyze fragmentation patterns using electron ionization (70 eV) to confirm molecular ions (e.g., m/z 246 [M+H]⁺ for related compounds) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture or strong acids/bases, as the dioxane ring may undergo acid-catalyzed cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
